molecular formula C13H11BrFNO2S B2629249 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide CAS No. 885396-64-5

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide

Cat. No.: B2629249
CAS No.: 885396-64-5
M. Wt: 344.2
InChI Key: HVPCBXJXZXPMTN-UHFFFAOYSA-N
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Description

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11BrFNO2S and a molecular weight of 344.20 g/mol . This compound is part of the benzenesulfonamide family and is characterized by the presence of bromine, fluorine, and methyl groups attached to the phenyl rings. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-fluoro-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and methyl groups provides distinct properties that can be leveraged in various applications .

Properties

IUPAC Name

4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(15)8-13(9)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPCBXJXZXPMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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